2-chloro-N-(3,5-dimethylphenyl)acetamide
Overview
Description
2-chloro-N-(3,5-dimethylphenyl)acetamide is an organic compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its chloroacetamide group attached to a 3,5-dimethylphenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-chloro-N-(3,5-dimethylphenyl)acetamide can be synthesized through the reaction of 3,5-dimethylaniline with chloroacetyl chloride. The reaction typically involves cooling the mixture to below 30°C and then slowly adding chloroacetyl chloride while maintaining the temperature. After the addition, the mixture is stirred and then heated to reflux for several hours to complete the reaction .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors with precise temperature control to ensure the reaction proceeds efficiently and safely. The product is then purified through crystallization or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3,5-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base to facilitate the substitution.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine can yield an amide derivative, while oxidation can lead to the formation of a carboxylic acid derivative.
Scientific Research Applications
2-chloro-N-(3,5-dimethylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can react with nucleophilic sites in biological molecules, leading to the inhibition of certain enzymes or pathways. This interaction can result in various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2,6-dimethylphenyl)acetamide: Similar structure but with different positional isomers.
N-(2,6-dimethylphenyl)chloroacetamide: Another positional isomer with similar chemical properties.
Uniqueness
2-chloro-N-(3,5-dimethylphenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of the chloro group also provides a site for further chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-chloro-N-(3,5-dimethylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-7-3-8(2)5-9(4-7)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVVUXPLDKVXSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364108 | |
Record name | 2-chloro-N-(3,5-dimethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174700-38-0 | |
Record name | 2-chloro-N-(3,5-dimethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q1: What is the significance of the conformation of the C=O bond in 2-chloro-N-(3,5-dimethylphenyl)acetamide?
A1: The research paper states that the C=O bond in this compound adopts an anti conformation relative to both the N-H bond and the C-Cl bond within the molecule. [] This conformational preference can influence the molecule's overall shape and its ability to interact with other molecules, including potential biological targets. Understanding the preferred conformation is crucial for studying structure-activity relationships and designing analogs with potentially modified biological activity.
Q2: How does the crystal structure of this compound provide insights into its potential intermolecular interactions?
A2: The research highlights the presence of intermolecular N-H⋯O hydrogen bonds within the crystal structure of this compound. [] These hydrogen bonds link individual molecules, forming supramolecular chains within the crystal lattice. This type of intermolecular interaction can influence the compound's physical properties, such as melting point and solubility, and may also play a role in its interactions with biological systems.
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